molecular formula C7H11N3O2 B1373737 tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione CAS No. 1256642-92-8

tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione

Cat. No.: B1373737
CAS No.: 1256642-92-8
M. Wt: 169.18 g/mol
InChI Key: DPVSPOJGBBOZGB-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a fused bicyclic structure, which includes a pyrazine ring and a pyrazolidine ring. The unique structural properties of this compound make it a valuable scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione typically involves multi-step procedures. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dichloroacetone with 2,4-dinitrophenylhydrazine and sarcosine ethyl ester can lead to the formation of the desired compound . Another approach involves the use of N-benzylethanolamine as a starting material, which undergoes a series of reactions to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced forms of the compound .

Properties

IUPAC Name

3,6,7,8,9,9a-hexahydro-2H-pyrazino[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c11-6-4-9-7(12)5-3-8-1-2-10(5)6/h5,8H,1-4H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVSPOJGBBOZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C(=O)NCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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